molecular formula C7H6FNO3 B1340142 (5-Fluoro-2-nitrophenyl)methanol CAS No. 287121-32-8

(5-Fluoro-2-nitrophenyl)methanol

Cat. No.: B1340142
CAS No.: 287121-32-8
M. Wt: 171.13 g/mol
InChI Key: CWOZQRGVHQIIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Kinetics and Mechanism in Methanolysis and Cyclization Reactions

Research by Sedlák et al. (2001) explored the kinetics of methoxide ion-catalyzed solvolysis and cyclization of fluoro derivatives in methanol. This study highlighted the two-step process involving the substitution of fluorine by sulfur anion, providing insights into the reaction mechanisms relevant to compounds like (5-Fluoro-2-nitrophenyl)methanol (Sedlák, Hanusek, Holčapek, & Štěrba, 2001).

2. Photochemistry in Methanol

Givens et al. (1986) conducted a study on the photochemistry of flunitrazepam, a compound structurally related to this compound, in methanol. This research provides a framework for understanding how similar compounds react under light exposure in methanol environments (Givens, Gingrich, & Mecklenburg, 1986).

3. Nucleophilic Replacement Reactions

The study by Bevan, Emokpae, and Hirst (1968) investigated the reactivity of various fluoro-nitrophenyl compounds in nucleophilic replacement reactions. This research is relevant for understanding the chemical behavior of this compound in reactions involving nucleophilic agents (Bevan, Emokpae, & Hirst, 1968).

4. Synthesis and Reactivity Studies

Research on the synthesis and reactivity of fluoro-nitrophenyl derivatives, such as this compound, provides valuable information on the potential applications of these compounds in various chemical syntheses. Studies by Suzuki (2013) and Bunce & Nago (2008) offer insights into the synthesis processes and reactivity of related compounds (Suzuki, 2013); (Bunce & Nago, 2008).

5. Fluorescent Labeling and Detection in Biochemistry

Watanabe & II apologize, my previous message was incomplete. Here is the continuation:

5. Fluorescent Labeling and Detection in Biochemistry

Watanabe & Imai (1981) explored the use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a fluorescent labeling reagent in high-performance liquid chromatography for amino acids. This suggests potential applications of this compound in similar biochemical analytical methods, particularly in the detection and analysis of specific biomolecules (Watanabe & Imai, 1981).

6. Antiviral Activity and Synthesis of Nucleosides

The synthesis and evaluation of methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside, a related compound to this compound, for potential anti-HIV activity, as explored by Sofan et al. (1994), highlights the potential of similar compounds in antiviral research and drug development (Sofan, Abdel-Megied, Pedersen, Pedersen, & Nielsen, 1994).

7. Inhibitors in Biofilm Formation

Storz et al. (2014) investigated the structure-activity relationship of (2-nitrophenyl)methanol derivatives, closely related to this compound, as inhibitors of PqsD in Pseudomonas aeruginosa. This research indicates the potential of such compounds in the development of anti-biofilm agents and anti-infectives (Storz, Allegretta, Kirsch, Empting, & Hartmann, 2014).

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the cell-to-cell communication in the bacteria. Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In bacterial cells, such as Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation by interfering with the signaling pathways mediated by PqsD . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially affect the expression of genes involved in oxidative stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signaling molecules . This inhibition disrupts the communication between bacterial cells, leading to a reduction in biofilm formation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and biofilm disruption .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with PqsD affects the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which in turn influences the overall metabolic activity of the bacteria .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOZQRGVHQIIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475876
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287121-32-8
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 5-fluoro-2-nitrobenzoic acid (15 g, 81.08 mmol) in anhydrous tetrahydrofuran (200 mL) and add dropwise with stirring at 20° C. a 1 molar solution of borane in tetrahydrofuran (243 ml, 243 mmol). Stir the mixture at 20° C. for 72 hours then add methanol (200 ml). Concentrate under reduced pressure and purify the residue by flash column chromatography (silica gel, 10-30% ethyl acetate/hexane) to obtain 13.92 g (100%) of the title compound as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
243 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To 5-fluoro-2-nitrobenzoic acid (0.5 g, 2.7 mmol) was added a solution of borane-tetrahydrofuran complex (5 mL, 1.0 M, 5 mmol) and the resulting solution was heated to 70° C. for 3 hours. The reaction was then cooled to room temperature and methanol was added. The mixture was concentrated and methanol was added two additional times to provide 0.48 g (100%) of a white solid. mp 82-86° C. Anal Calc'd for C7H6N3O3F: C, 49.13; H, 3.52; N, 8.18. Found: C, 48.76; H, 3.56; N, 7.88.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 5-fluoro-2-nitrobenzoic acid (4.58 g) in THF (50 ml) was added a 1 M solution of BH3.THF in THF (62 ml) while cooling with an ice-bath. The cooling bath was removed and stirring was continued for 1 h at ambient temperature, followed by refluxing for 4 h. The reaction mixture was cooled and MeOH was added to destroy the excess of borane. The mixture was concentrated and water and ethyl acetate were added to the residue. The organic layer was washed with brine, dried and concentrated. Yield: 4.3 g.
Quantity
4.58 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-2-nitrophenyl)methanol
Reactant of Route 2
(5-Fluoro-2-nitrophenyl)methanol
Reactant of Route 3
(5-Fluoro-2-nitrophenyl)methanol
Reactant of Route 4
(5-Fluoro-2-nitrophenyl)methanol
Reactant of Route 5
(5-Fluoro-2-nitrophenyl)methanol
Reactant of Route 6
(5-Fluoro-2-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.